molecular formula C17H20N6 B2883807 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380099-07-8

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2883807
CAS No.: 2380099-07-8
M. Wt: 308.389
InChI Key: BQCOKMNBUPQUGM-UHFFFAOYSA-N
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Description

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with an ethyl-methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved by reacting ethyl acetoacetate with guanidine to form 5-ethyl-6-methylpyrimidine.

    Substitution on the piperazine ring: The pyrimidine derivative is then reacted with piperazine to form 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine.

    Coupling with pyridine: Finally, the piperazine derivative is coupled with 3-cyanopyridine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine or pyridine rings.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel therapeutic agents and research tools.

Properties

IUPAC Name

6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-3-15-13(2)20-12-21-17(15)23-8-6-22(7-9-23)16-5-4-14(10-18)11-19-16/h4-5,11-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCOKMNBUPQUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=C(C=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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